2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate is a chemical compound known for its ionic surfactant properties. It is also referred to as (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate. This compound is a white crystalline substance that is soluble in water and alcohols but insoluble in non-polar solvents. It is widely used in the chemical and pharmaceutical industries as a surfactant and emulsifier .
Vorbereitungsmethoden
The synthesis of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate primarily involves the reaction between trimethylhexylammonium bromide and 2-hydroxypropyl bromide. The reaction conditions require careful control of temperature and pH to ensure safety and yield . Industrial production methods typically involve large-scale reactions in controlled environments to maintain consistency and purity of the product .
Analyse Chemischer Reaktionen
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in DNA extraction, separation, and purification processes due to its surfactant properties.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
Industry: The compound is utilized in the production of cosmetics, detergents, and other personal care products
Wirkmechanismus
The mechanism of action of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate involves its ability to reduce surface tension in aqueous solutions. This property allows it to act as a surfactant, facilitating the mixing of otherwise immiscible liquids. The molecular targets include various hydrophobic and hydrophilic interfaces, where it aligns itself to reduce interfacial tension .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate can be compared with other similar compounds such as:
Hexadecyltrimethylammonium bromide (HTAB): Both compounds are ionic surfactants, but HTAB is more commonly used in laboratory settings for DNA extraction.
Cetyltrimethylammonium bromide (CTAB): Similar to HTAB, CTAB is another surfactant used in various applications, but it has a longer alkyl chain, which affects its solubility and surfactant properties
The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in certain industrial and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
62314-22-1 |
---|---|
Molekularformel |
C14H31NO3 |
Molekulargewicht |
261.40 g/mol |
IUPAC-Name |
2-ethylhexanoate;2-hydroxypropyl(trimethyl)azanium |
InChI |
InChI=1S/C8H16O2.C6H16NO/c1-3-5-6-7(4-2)8(9)10;1-6(8)5-7(2,3)4/h7H,3-6H2,1-2H3,(H,9,10);6,8H,5H2,1-4H3/q;+1/p-1 |
InChI-Schlüssel |
HLFNUPJVFUAPLD-UHFFFAOYSA-M |
SMILES |
CCC(C)CCCC(=O)[O-].CC(C[N+](C)(C)C)O |
Kanonische SMILES |
CCCCC(CC)C(=O)[O-].CC(C[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.